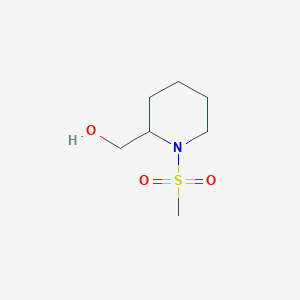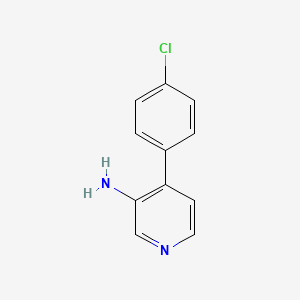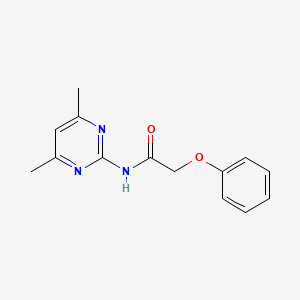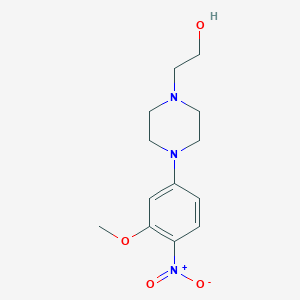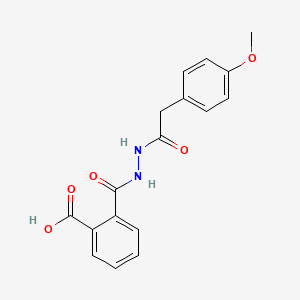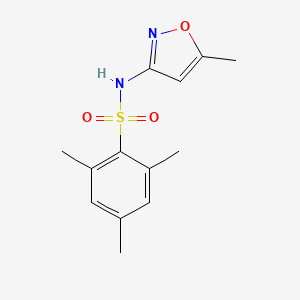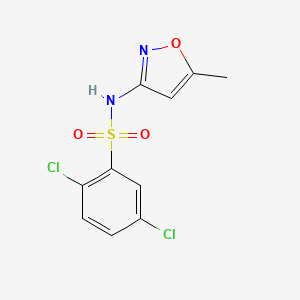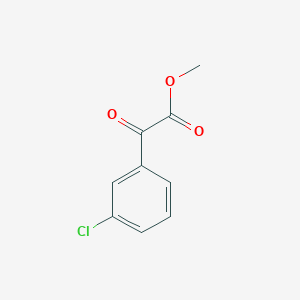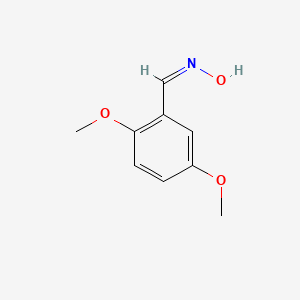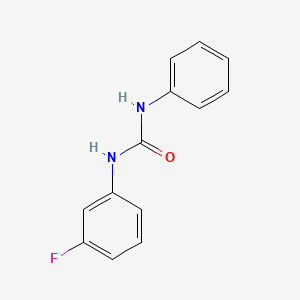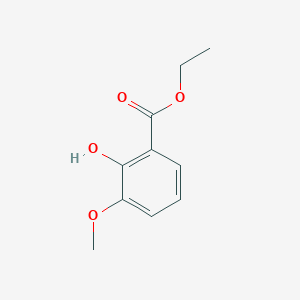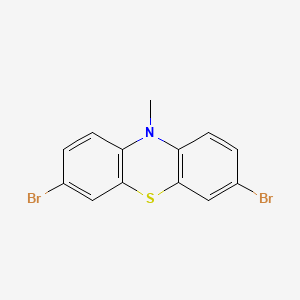
3,7-Dibromo-10-methylphenothiazine
Descripción general
Descripción
3,7-Dibromo-10-methylphenothiazine is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications in various fields, including medicine, chemistry, and material sciences. The compound is characterized by the presence of bromine atoms at the 3 and 7 positions and a methyl group at the 10 position on the phenothiazine core.
Mecanismo De Acción
Target of Action
The primary targets of 3,7-Dibromo-10-methylphenothiazine are the C-3 and C-7 positions of N-methylphenothiazine . These positions can be lithiated by a halogen metal exchange reaction . The compound’s interaction with these targets results in new 3,7-disubstituted 10-methylphenothiazines .
Mode of Action
The mode of action of this compound involves its reaction with the lithiated species at the C-3 and C-7 positions of N-methylphenothiazine . This reaction with carbon, sulfur, and silicon electrophiles leads to the formation of new 3,7-disubstituted 10-methylphenothiazines .
Biochemical Pathways
The compound’s ability to form new 3,7-disubstituted 10-methylphenothiazines suggests that it may influence pathways involving these derivatives .
Result of Action
The result of the action of this compound is the formation of new 3,7-disubstituted 10-methylphenothiazines . These derivatives possess two reversible oxidations at low potentials with remarkable semiquinone formation constants .
Action Environment
The action environment of this compound can influence its action, efficacy, and stability. It’s worth noting that all reactions involving air-sensitive reagents were performed under N2 or Ar using syringe-septum cap techniques .
Análisis Bioquímico
Biochemical Properties
3,7-Dibromo-10-methylphenothiazine is involved in biochemical reactions where it undergoes two reversible oxidations at low potentials, leading to the formation of semiquinones
Cellular Effects
Phenothiazine derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dibromo-10-methylphenothiazine typically involves the bromination of 10-methylphenothiazine. One common method is the reaction of 10-methylphenothiazine with bromine in the presence of a suitable solvent, such as dichloromethane, at low temperatures
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,7-Dibromo-10-methylphenothiazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 3 and 7 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of 3,7-dihydro-10-methylphenothiazine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as organolithium compounds or Grignard reagents can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Products: Various substituted phenothiazines with different functional groups at the 3 and 7 positions.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: 3,7-Dihydro-10-methylphenothiazine.
Aplicaciones Científicas De Investigación
3,7-Dibromo-10-methylphenothiazine has several scientific research applications:
Comparación Con Compuestos Similares
Similar Compounds
3,7-Dibromo-10H-phenothiazine: Similar structure but lacks the methyl group at the 10 position.
10-Methyl-10H-phenothiazine-3,7-dicarbaldehyde: Contains aldehyde groups at the 3 and 7 positions instead of bromine atoms.
3,7-Dibromo-10-hexyl-10H-phenothiazine: Has a hexyl group at the 10 position instead of a methyl group.
Uniqueness
3,7-Dibromo-10-methylphenothiazine is unique due to the presence of both bromine atoms and a methyl group on the phenothiazine core. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
IUPAC Name |
3,7-dibromo-10-methylphenothiazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Br2NS/c1-16-10-4-2-8(14)6-12(10)17-13-7-9(15)3-5-11(13)16/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCAPNDGAMBCNKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)SC3=C1C=CC(=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Br2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30448234 | |
| Record name | 3,7-dibromo-10-methylphenothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34964-70-0 | |
| Record name | 3,7-dibromo-10-methylphenothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(Benzyloxy)phenyl]-2-bromoacetamide](/img/structure/B3131118.png)
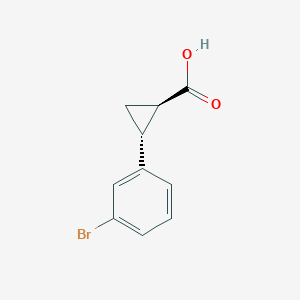
![4-Chloro-1-[7-(4-chloro-butyryl)-9H-fluoren-2-YL]-butan-1-one](/img/structure/B3131143.png)
